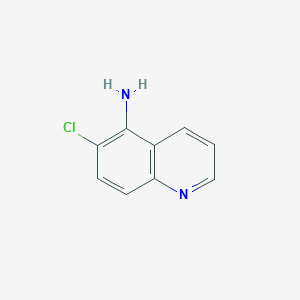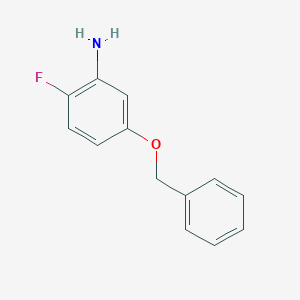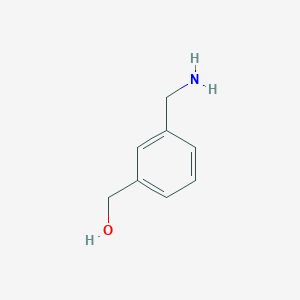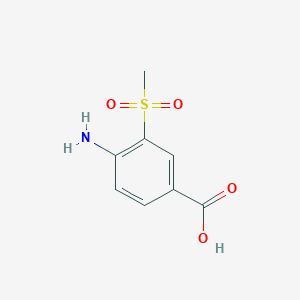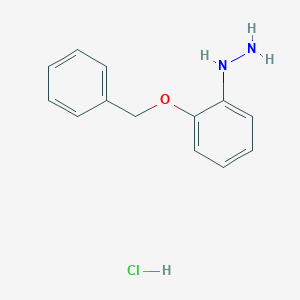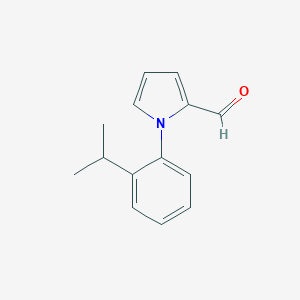
1-(2-isopropylphenyl)-1H-pyrrole-2-carbaldehyde
Overview
Description
“1-(2-isopropylphenyl)-1H-pyrrole-2-carbaldehyde” is a chemical compound with the molecular formula C13H15N1. It’s a derivative of pyrrole, which is a heterocyclic aromatic organic compound. Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air and has a characteristic odor1.
Synthesis Analysis
The synthesis of such compounds often involves complex chemical reactions. For instance, isocyanates, which are similar in structure, can be prepared in good to excellent yields by treatment of alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile2. However, the exact synthesis process for “1-(2-isopropylphenyl)-1H-pyrrole-2-carbaldehyde” is not specified in the available resources.
Molecular Structure Analysis
The molecular structure of a compound like “1-(2-isopropylphenyl)-1H-pyrrole-2-carbaldehyde” can be complex. It’s important to note that the structure can influence the compound’s physical and chemical properties. Unfortunately, specific details about the molecular structure of this compound are not available in the retrieved resources.
Chemical Reactions Analysis
The reactions between substituted isocyanates (RNCO) and other small molecules (e.g., water, alcohols, and amines) are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers3. However, the specific chemical reactions involving “1-(2-isopropylphenyl)-1H-pyrrole-2-carbaldehyde” are not detailed in the available resources.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For example, 2-Isopropylphenyl phenyl hydrogen phosphate has a certain density5. However, the specific physical and chemical properties of “1-(2-isopropylphenyl)-1H-pyrrole-2-carbaldehyde” are not detailed in the available resources.
Scientific Research Applications
Species-Specific Metabolism and Toxicity
Research on cyclamen aldehyde, a compound with a structure somewhat related to the query, indicates species-specific metabolism leading to male rat reprotoxicity. This study provides insight into the metabolic pathways and the potential impact on human health, suggesting a need for further investigation into similar compounds' metabolic fates and their relevance to toxicity in different species (Natsch et al., 2021).
Conjugated Polymers and Electronic Devices
The development of π-conjugated organic donor–acceptor type polymers, incorporating diketopyrrolopyrrole (DPP)-based polymers and related chromophores, shows significant promise for electronic device applications. Research in this field could hint at the potential utility of compounds like 1-(2-isopropylphenyl)-1H-pyrrole-2-carbaldehyde in creating high-performance materials for electronics (Deng et al., 2019).
Food Processing and Safety
Studies on the formation and fate of processing-related food toxicants, such as 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), explore the complex interactions between different food components during processing. This research highlights the importance of understanding the chemical transformations of various compounds in food safety and quality (Zamora & Hidalgo, 2015).
Supramolecular Chemistry
Research on supramolecular capsules derived from calixpyrrole scaffolds showcases the utility of specific chemical structures in constructing complex molecular architectures with potential applications in drug delivery, sensing, and material science. Such studies may provide a foundation for exploring the applications of structurally complex aldehydes in creating novel supramolecular systems (Ballester, 2011).
Organic Synthesis and Chemical Reactivity
Investigations into organophosphorus azoles incorporating phosphorus atoms highlight the intricate reactivity and potential applications of heterocyclic compounds in synthesizing novel materials and pharmaceuticals. This suggests avenues for research into the synthesis and application of complex organic compounds, including aldehydes with specific functional groups (Larina, 2023).
Safety And Hazards
Safety data sheets provide information about the potential hazards of a substance. For instance, Isopropylphenyl isocyanate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and has specific hazard statements and precautionary statements6. However, the specific safety and hazard information for “1-(2-isopropylphenyl)-1H-pyrrole-2-carbaldehyde” is not detailed in the available resources.
Future Directions
The future directions of a compound can be influenced by many factors, including its potential applications and the current state of research. For example, environmental concerns about fossil-based isocyanates have led to increased attention on their green counterparts7. However, the specific future directions for “1-(2-isopropylphenyl)-1H-pyrrole-2-carbaldehyde” are not detailed in the available resources.
Please note that this analysis is based on the information available and may not be comprehensive. For a more detailed analysis, consulting a specialist or conducting further research may be necessary.
properties
IUPAC Name |
1-(2-propan-2-ylphenyl)pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-11(2)13-7-3-4-8-14(13)15-9-5-6-12(15)10-16/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZQZGBFTFSLMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1N2C=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396200 | |
| Record name | 1-(2-propan-2-ylphenyl)pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-isopropylphenyl)-1H-pyrrole-2-carbaldehyde | |
CAS RN |
383136-02-5 | |
| Record name | 1-[2-(1-Methylethyl)phenyl]-1H-pyrrole-2-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=383136-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-propan-2-ylphenyl)pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Boc-4-[(4-cyanophenyl)amino]-piperidine](/img/structure/B112488.png)
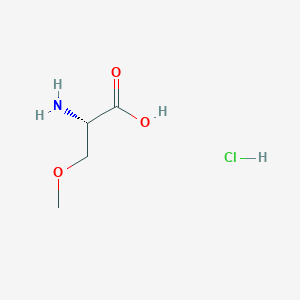
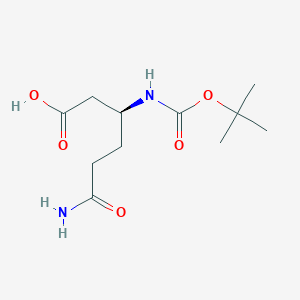
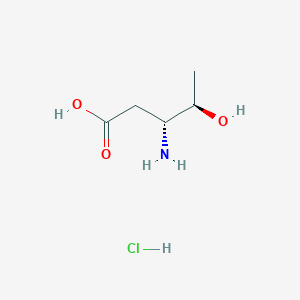
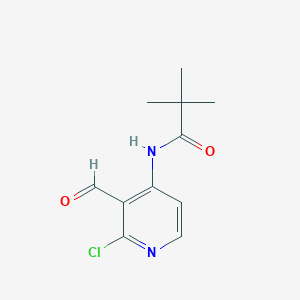
![4-amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B112496.png)
![Benzo[b]thiophen-3-amine hydrochloride](/img/structure/B112497.png)
